molecular formula C14H9ClF3NO3 B1416612 7-Hydroxyefavirenz CAS No. 252343-24-1

7-Hydroxyefavirenz

カタログ番号: B1416612
CAS番号: 252343-24-1
分子量: 331.67 g/mol
InChIキー: GZMDZAYFVCXHFM-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxyefavirenz is a useful research compound. Its molecular formula is C14H9ClF3NO3 and its molecular weight is 331.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

1. Antiviral Activity:
7-Hydroxyefavirenz retains some antiviral activity, which can contribute to the overall efficacy of efavirenz in HIV treatment. Studies indicate that 7-OH-EFV may enhance the drug's effectiveness by increasing its bioavailability and prolonging its action against HIV-1 .

2. Interaction with Cytochrome P450 Enzymes:
Research has shown that 7-OH-EFV interacts with cytochrome P450 enzymes, particularly CYP2B6, which is crucial for the metabolism of efavirenz. This interaction can influence the pharmacokinetics of efavirenz and other co-administered drugs, leading to variations in therapeutic outcomes and side effects .

Metabolic Studies

Metabolic Pathways:
The metabolism of efavirenz involves multiple pathways, with CYP2B6 being the primary enzyme responsible for its hydroxylation to 7-OH-EFV. This metabolite can also undergo further transformations, including glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), which can affect drug clearance and efficacy .

Table 1: Key Metabolic Pathways of Efavirenz

EnzymeReaction TypeProductImplication
CYP2B6HydroxylationThis compoundActive metabolite
UGT1A1GlucuronidationGlucuronidesInactivation of efavirenz
UGT2B7GlucuronidationGlucuronidesAltered drug interactions

Clinical Implications

1. Drug Interactions:
The presence of 7-OH-EFV can significantly affect the pharmacokinetics of other drugs metabolized by CYP enzymes. For instance, co-administration with drugs that induce or inhibit CYP2B6 may lead to altered plasma concentrations of both efavirenz and the concomitant medications, necessitating careful management in polypharmacy scenarios .

2. Therapeutic Potential in Neurological Disorders:
Emerging studies suggest that 7-OH-EFV may have neuroprotective effects due to its ability to activate CYP46A1, an enzyme involved in cholesterol metabolism in the brain. This activation could have implications for treating neurodegenerative diseases like Alzheimer's disease (AD) . In animal models, activation of CYP46A1 by efavirenz and its metabolites has been associated with improved cognitive function and reduced amyloid-beta accumulation .

Case Studies

Case Study 1: Efavirenz and Tuberculosis Co-infection
In patients co-infected with HIV and tuberculosis, the metabolism of efavirenz and its metabolites like 7-OH-EFV was closely monitored. The findings indicated that antituberculosis drugs could alter the levels of 7-OH-EFV, impacting the overall treatment regimen for HIV .

Case Study 2: Pharmacogenetic Variability
A study focusing on pharmacogenetic factors influencing efavirenz metabolism highlighted how genetic variations in CYP2B6 affect levels of 7-OH-EFV among different populations. This variability underscores the importance of personalized medicine approaches in HIV treatment .

特性

CAS番号

252343-24-1

分子式

C14H9ClF3NO3

分子量

331.67 g/mol

IUPAC名

(4S)-6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1

InChIキー

GZMDZAYFVCXHFM-ZDUSSCGKSA-N

SMILES

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F

異性体SMILES

C1CC1C#C[C@]2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F

正規SMILES

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。